molecular formula C8H13N3 B3058986 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine CAS No. 933720-41-3

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine

Cat. No.: B3058986
CAS No.: 933720-41-3
M. Wt: 151.21 g/mol
InChI Key: JLCZNKONOKKWEP-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)ethanamine , also known as dihydrochloride , is a chemical compound with the empirical formula C8H15Cl2N3 and a molecular weight of 224.13 g/mol . It belongs to the class of halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrimidine ring with two methyl groups at positions 4 and 6. The amino group (–NH2) is attached to the ethyl chain. The dihydrochloride form indicates that two chloride ions are associated with the compound .


Physical And Chemical Properties Analysis

  • Physical State : The compound likely exists as a solid .
  • SMILES Notation : Cl.Cl.Cc1cc©nc(CCN)n1 .

Scientific Research Applications

  • Formation and Stability of Complexes : The compound forms stable complexes with phenols, characterized by intermolecular N···H–O hydrogen bonds. These complexes remain stable at high temperatures, showing endothermic effects during melting and thermolysis (Erkin et al., 2017).

  • Corrosion Inhibition : It's used in the synthesis of Schiff base complexes with cadmium(II), which demonstrate corrosion inhibition properties on mild steel in acidic environments. This is particularly significant in the field of material science and corrosion engineering (Das et al., 2017).

  • Antimicrobial Agents : Derivatives of this compound have been synthesized and evaluated as antimicrobial agents, showing activity against various bacteria and fungi. This highlights its potential in developing new antibacterial and antifungal treatments (Aggarwal et al., 2013).

  • DNA Binding and Anticancer Activities : Studies on copper(II) complexes of ligands derived from this compound have shown DNA binding and cleavage activities, along with in vitro anticancer activities against human breast adenocarcinoma cells (Mustafa et al., 2015).

  • Pharmacological Screening : New derivatives of pyrimidine, synthesized from this compound, have been screened for antibacterial and antifungal activities. These derivatives showed significant activities against pathogens, indicating potential for therapeutic applications (Khan et al., 2015).

  • Synthesis of Novel Compounds : This compound has been used in the synthesis of novel chemical entities with potential for various applications, including biological activities (Gein et al., 2020).

  • Molecular Modeling and Drug Design : The compound has been part of studies involving molecular modeling and drug design, aiming to develop new pharmaceutical agents with specific biological targets (Severina et al., 2020).

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9/h5H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCZNKONOKKWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650798
Record name 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933720-41-3
Record name 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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